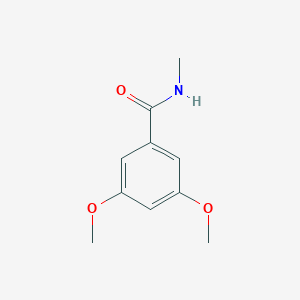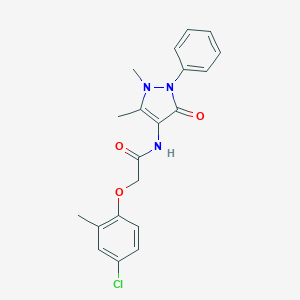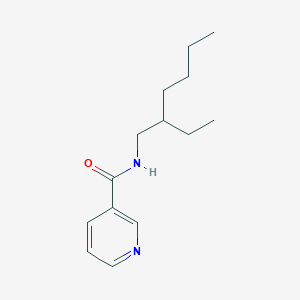![molecular formula C23H18ClN3O4 B270766 N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZVCNB, and it is a synthetic molecule that belongs to the class of vinca alkaloids. BZVCNB has been studied extensively for its potential use in cancer research and treatment.
Mecanismo De Acción
The mechanism of action of BZVCNB is not fully understood, but it is believed to involve the inhibition of microtubule formation in cancer cells. Microtubules are essential components of the cytoskeleton, and they play a critical role in cell division. BZVCNB appears to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BZVCNB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory and anti-oxidant properties. BZVCNB has also been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BZVCNB for lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of BZVCNB is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on BZVCNB. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of BZVCNB that can improve its bioavailability and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of BZVCNB and its potential applications in other fields, such as antimicrobial research.
Métodos De Síntesis
The synthesis of BZVCNB involves several steps, including the condensation of 4-nitrobenzaldehyde with benzylamine to form 4-nitrobenzylidenebenzylamine. This intermediate is then reacted with 4-chloroacetophenone to form N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide. The synthesis of BZVCNB is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
BZVCNB has been extensively studied for its potential use in cancer research and treatment. The compound has been shown to have potent anti-cancer activity in vitro and in vivo. Several studies have demonstrated that BZVCNB can induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
Propiedades
Nombre del producto |
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide |
|---|---|
Fórmula molecular |
C23H18ClN3O4 |
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
N-[(Z)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H18ClN3O4/c24-19-10-6-16(7-11-19)14-21(23(29)25-15-17-4-2-1-3-5-17)26-22(28)18-8-12-20(13-9-18)27(30)31/h1-14H,15H2,(H,25,29)(H,26,28)/b21-14- |
Clave InChI |
IHTLFANVNUONJT-STZFKDTASA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)



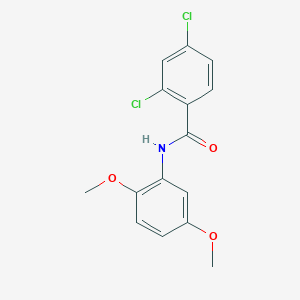
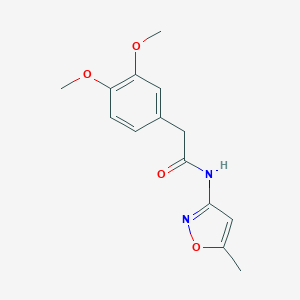
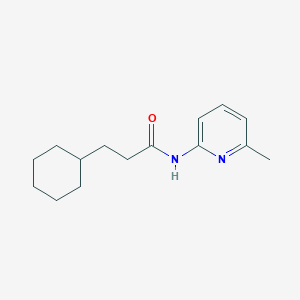
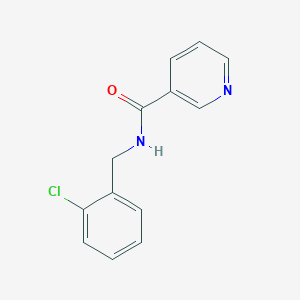
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)


